molecular formula C14H14N2O3 B6604814 rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide CAS No. 2137599-80-3

rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide

Cat. No.: B6604814
CAS No.: 2137599-80-3
M. Wt: 258.27 g/mol
InChI Key: NJNWBFHBWFBWNN-OUAUKWLOSA-N
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Description

rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[320]heptane-6-carboxamide is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can lead to a wide variety of new compounds with different functional groups.

Scientific Research Applications

rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclic structure with nitrogen atoms and the presence of benzyl and carboxamide groups make it a versatile compound for various applications.

Properties

IUPAC Name

(1S,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-12(17)9-6-10-11(9)14(19)16(13(10)18)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H2,15,17)/t9-,10+,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNWBFHBWFBWNN-OUAUKWLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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